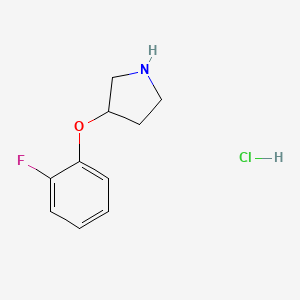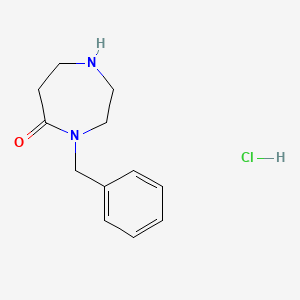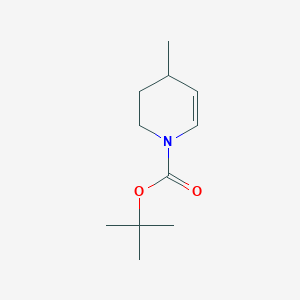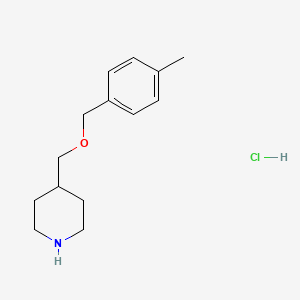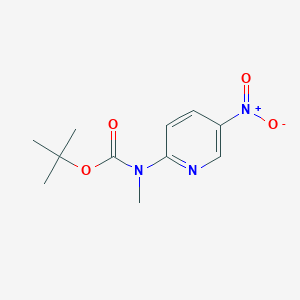
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a chemical compound with the formula C11H15N3O4 . It is a complex organic compound that falls under the category of carbamates .
Synthesis Analysis
The synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is achieved by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone . The process involves complex organic reactions and requires precise control over reaction conditions .Molecular Structure Analysis
The molecular structure of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is represented by the SMILES string: [O-]N+=CN=C1N©C(OC©©C)=O)=O . This string represents the structure of the molecule in terms of the arrangement of atoms and their bonds .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl methyl(5-nitropyridin-2-yl)carbamate are complex and involve multiple steps . The compound can participate in various reactions due to the presence of nitro groups and carbamate groups .Physical And Chemical Properties Analysis
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate has a molecular weight of 253.25 . It is a solid at room temperature .Applications De Recherche Scientifique
Microwave-assisted Synthesis of Novel Carbamates
A notable application involves the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks. This method is highlighted for its efficiency in accessing new nitrogen-containing scaffolds by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives under microwave irradiation. The study emphasizes the importance of parent carbonyl starting material selection in influencing the regiochemical outcomes of the reactions, leading to the creation of three libraries of compounds differentiated by a single structural parameter (Henry, Haupt, & Turner, 2009).
Synthesis of Spirocyclopropanated Analogues
Research has also been conducted on the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This process involves a key step of cocyclization, demonstrating the compound's utility in the synthesis of complex molecular structures with potential applications in agrochemistry (Brackmann et al., 2005).
Preparation of Substituted Pyridines
Another significant application is seen in the preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine. This process involves the nitration of 4-aminopyridine protected as alkyl carbamates, showcasing the versatility of the compound in creating pyridine derivatives with potential importance in pharmaceutical development (Bakke, Gautun, & Svensen, 2003).
Enantioselective Syntheses for Protease Inhibitors
The compound has also been utilized in enantioselective syntheses, such as the creation of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, which is a building block for novel protease inhibitors. This showcases the compound's application in the meticulous design of molecules with specific stereochemistry for therapeutic applications (Ghosh, Cárdenas, & Brindisi, 2017).
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNQHRVFIKKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

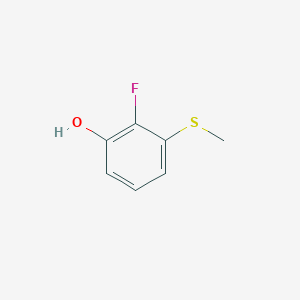

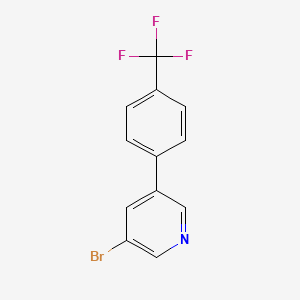

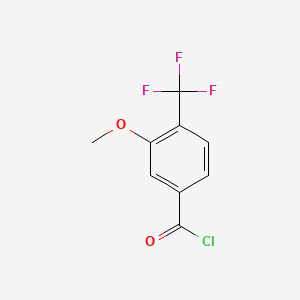

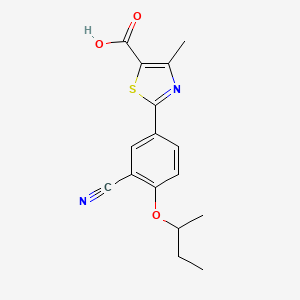

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
